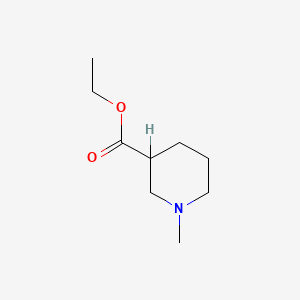

Ethyl 1-methylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJJNMLPRDRTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282086 | |

| Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5166-67-6 | |

| Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5166-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpiperidine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5166-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methylpiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methylpiperidine-3-carboxylate: Properties and Applications

This guide provides a comprehensive technical overview of Ethyl 1-methylpiperidine-3-carboxylate, a key heterocyclic building block in modern drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core physicochemical properties, synthesis, and pharmacological relevance, grounded in established scientific literature and field-proven insights.

Introduction: The Strategic Importance of the Piperidine Scaffold

This compound, also known as 1-Methyl-nipecotic acid ethyl ester, belongs to the piperidine class of heterocyclic compounds.[1] The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which can effectively orient substituents in three-dimensional space to engage with biological targets. The tertiary amine within the ring is typically basic, allowing for salt formation to improve solubility and enabling critical hydrogen bond interactions within protein binding pockets.

This specific molecule, featuring an ethyl carboxylate at the 3-position and an N-methyl group, serves as a versatile intermediate for creating more complex molecular architectures.[2] Its strategic value lies in the combination of a basic nitrogen center and a modifiable ester group, providing two key points for chemical elaboration.

Core Physicochemical and Basic Properties

Understanding the fundamental properties of a synthetic building block is critical for its effective application in multi-step synthesis and for predicting the behavior of its derivatives in physiological environments. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1][3][4][5] |

| Molecular Weight | 171.24 g/mol | [1][2][5] |

| CAS Number | 5166-67-6 | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 88-89 °C at 11 mmHg (14.7 hPa) | [1] |

| 361.7 K (88.55 °C) at 15 mbar | [4] | |

| Density | 0.954 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.451 | [1][6] |

| pKa (Predicted) | 8.56 ± 0.10 | [6][7] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |

Expert Insights on Basic Properties:

The predicted pKa of approximately 8.56 is a crucial parameter.[6][7] This value indicates that the tertiary amine of the piperidine ring will be predominantly protonated at physiological pH (7.4). This property is fundamental to its utility in medicinal chemistry, as the resulting cationic charge can form strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, this basicity influences the compound's solubility in aqueous media and its ability to cross biological membranes.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through standard organic chemistry transformations. A common and illustrative method involves the esterification of the corresponding carboxylic acid followed by N-alkylation.

General Synthetic Workflow

A representative synthesis begins with a commercially available piperidine-3-carboxylic acid derivative (Nipecotic acid). The workflow involves two primary steps: esterification and N-methylation.

Caption: General synthesis workflow for this compound.

Detailed Synthetic Protocol Example

While specific patents often detail nuanced approaches, a general and robust procedure for a similar compound, methyl 1-methylpiperidine-4-carboxylate, provides a reliable template.[8]

Protocol: Synthesis via Esterification and N-Methylation

-

Esterification:

-

To a stirred solution of 1-methylpiperidine-3-carboxylic acid hydrochloride (1 equivalent) in absolute ethanol (approx. 4-5 volumes), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully evaporate the solvent under reduced pressure.

-

-

Work-up & Isolation:

-

Redissolve the crude residue in dichloromethane or ethyl acetate.

-

Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

-

-

Purification:

Key Reactivity

The molecule's reactivity is dominated by its two functional groups:

-

Tertiary Amine: The nitrogen is nucleophilic and basic. It can be quaternized with alkyl halides. Its basicity is central to its biological interactions.

-

Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or serve as an electrophile in reactions with strong nucleophiles like Grignard reagents. This handle is often used to build more complex side chains.[2]

Pharmacological Relevance and Applications

The N-methylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).

-

Precursor for Morphine Analogs: Derivatives of this compound, specifically 4-aryl substituted variants, are key intermediates in the synthesis of potent morphine analogs with applications as analgesics.[9]

-

Sigma-1 (σ₁) Receptor Ligands: Recent research has demonstrated that 1-methylpiperidine derivatives show high affinity for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in neurodegenerative diseases, pain, and cancer.[10] Compounds derived from this scaffold have shown antiproliferative activity against human prostate cancer cells.[10] The N-methyl group, in particular, was found to be crucial for high σ₁ affinity compared to N-H or N-ethyl analogs.[10]

-

General Synthetic Building Block: It is widely used as a reactant for various chemical transformations, including N-demethylation studies, regioselective oxidations, and the synthesis of complex chelating agents.[1]

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in research and development.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available for reference from the National Institute of Standards and Technology (NIST).[3] Key expected peaks would include C-H stretching from the alkyl groups, a strong C=O stretch from the ester carbonyl group around 1730 cm⁻¹, and C-N stretching vibrations.

-

Mass Spectrometry (MS): The NIST WebBook also provides mass spectrometry data (electron ionization).[4] The molecular ion peak [M]⁺ would be expected at m/z = 171.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Predicted ¹H NMR spectra are available in public databases.[2] Key signals would include a singlet for the N-methyl group, a quartet and triplet for the ethyl ester group, and a series of multiplets for the piperidine ring protons.

Purity Assessment

Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry detector (GC-MS or LC-MS). Commercial suppliers typically offer this compound at ≥96% purity.[1]

Safety and Handling

As a chemical intermediate, proper handling is imperative.

-

Hazard Classification: this compound is classified as a warning-level hazard.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required.[1][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It is classified as a combustible liquid.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the inherent advantages of the N-methylpiperidine scaffold. Its well-defined physicochemical properties, particularly its basicity, combined with versatile synthetic handles, make it an invaluable tool for medicinal chemists. Its demonstrated utility in the synthesis of CNS-active agents, including σ₁ receptor ligands with anticancer potential, underscores its continuing importance in the development of novel therapeutics. This guide provides the foundational knowledge required for its effective and safe application in the laboratory.

References

-

ChemBK. Ethyl 1-Methyl Piperidine-3-Carboxylate. [Link]

- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)

-

PubChem, National Institutes of Health. This compound | C9H17NO2 | CID 97981. [Link]

-

NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

-

NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester - Phase change data. [Link]

-

Wibowo, M., et al. (2018). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central (PMC). [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

Sources

- 1. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 4. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Ethyl 1-Methyl Piperidine-3-Carboxylate [chembk.com]

- 7. 205194-12-3 CAS MSDS ((R)-Ethyl 1-methylpiperidine-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Ethyl 1-methylpiperidine-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 1-Methylpiperidine-3-Carboxylate: Physicochemical Properties, Synthesis, and Analytical Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. The document details the core molecular identity, including its precise molecular weight, and presents a thorough examination of its physicochemical properties. Furthermore, it outlines a representative synthetic pathway and establishes a robust, multi-technique analytical workflow for structural verification and quality control. This guide is intended to serve as an authoritative resource for scientists, offering field-proven insights and detailed protocols to ensure experimental success and data integrity.

Core Molecular Identity

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is a derivative of nipecotic acid, featuring an ethyl ester at the 3-position and a methyl group on the piperidine nitrogen.

Molecular Weight and Formula

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for verification via mass spectrometry.

-

Monoisotopic Molecular Weight: 171.125928785 Da[5]

The distinction between average and monoisotopic mass is crucial. For synthetic and gravimetric purposes, the average molecular weight (171.24 g/mol ) is used. For high-resolution mass spectrometry, the monoisotopic mass is the value that will be experimentally observed.

Chemical Identifiers

A consolidated list of identifiers is essential for accurate database searching and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][4][6] |

| CAS Number | 5166-67-6 | [2][3][4][6] |

| Synonyms | 1-Methyl-nipecotic acid ethyl ester, Ethyl 1-methylnipecotate | [2][3][4] |

| InChI | InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | [2][3][4] |

| InChIKey | VFJJNMLPRDRTCO-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CCOC(=O)C1CCCN(C)C1 | [3] |

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its proper handling, purification, and use in reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 88-89 °C @ 11 mmHg | [3] |

| Density | 0.954 g/mL @ 25 °C | [3] |

| Refractive Index | n20/D 1.451 | [3] |

The liquid nature of this compound at room temperature necessitates handling via volumetric or gravimetric means. Its relatively high boiling point allows for purification by vacuum distillation, a common and effective technique for compounds in this molecular weight range.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes. A common and logical approach involves the N-methylation of a suitable piperidine precursor. This strategy is often preferred as it avoids potential side reactions associated with introducing the N-methyl group early in a more complex synthesis.

Generalized Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis, emphasizing the key transformation and subsequent purification steps. This approach, involving reductive amination, is a robust and widely used method for N-alkylation of secondary amines.

Caption: Generalized workflow for the synthesis of this compound.

Representative Laboratory-Scale Synthesis Protocol

This protocol is based on established chemical principles for reductive amination.[7] The causality behind this choice is its high efficiency and the clean nature of the reaction, which simplifies downstream purification.

-

Reactor Setup: To a hydrogenation vessel, add the precursor, ethyl piperidine-3-carboxylate (1 equivalent), and a suitable catalyst such as 10% Palladium on Carbon (Pd/C).

-

Solvent Addition: Add ethanol as the reaction solvent to dissolve the starting material.

-

Reagent Addition: Add aqueous formaldehyde (e.g., 37% solution, ~1.2 equivalents) to the mixture. Formaldehyde serves as the source of the methyl group.

-

Hydrogenation: Seal the vessel and place it under an atmosphere of hydrogen gas (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature for approximately 12-18 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Workup - Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Self-Validation Note: Incomplete removal of the catalyst can lead to product degradation over time.

-

Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~11 mmHg) to yield the final product as a clear liquid.[3]

Analytical Characterization and Quality Control

A multi-technique approach is required for the unequivocal confirmation of the compound's structure and purity. This constitutes a self-validating system where each analysis provides complementary information.

Analytical Workflow for Structural Verification

The following workflow ensures that the synthesized material meets the required standards of identity and purity before its use in further applications.

Caption: Integrated analytical workflow for quality control and structural verification.

Protocol: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Acquire the spectrum in positive ion mode.

-

Expected Result: The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's monoisotopic mass (172.1332).

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and assess purity.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected Result:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the N-methyl group (singlet), and the piperidine ring protons (complex multiplets) should be observed with appropriate integrations.

-

¹³C NMR: Resonances for all 9 unique carbon atoms should be present, including the characteristic ester carbonyl peak (~170-175 ppm).

-

-

Protocol: Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Sample Preparation: Place a drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Acquire the IR spectrum.

-

Expected Result: The spectrum should show characteristic absorption bands, including a strong C=O stretch for the ester functional group (typically ~1730 cm⁻¹) and C-N stretches. The NIST Chemistry WebBook provides reference spectra for this compound.[6]

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical substance.

GHS Hazard Information

The compound is classified with the following hazards:[3]

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood.[8][9] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat is mandatory. Ensure full coverage to prevent skin contact.

-

-

General Hygiene: Avoid inhalation of vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10]

Applications in Research and Development

This compound is primarily used as a versatile building block in organic synthesis. Its structural motifs are relevant in medicinal chemistry and materials science. It serves as a reactant for various transformations, including:[3]

-

N-demethylation studies

-

Reverse Cope elimination reactions

-

Regioselective oxidation

-

Synthesis of novel chelating agents

-

Sequential Michael-Michael-Dieckmann cyclizations

Its relationship to nipecotic acid also makes it a compound of interest in the synthesis of molecules with potential neurological activity.[7]

References

-

1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook (Phase change data). [Link]

- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

(R)-Ethyl 3-methylpiperidine-3-carboxylate. PubChem, National Institutes of Health. [Link]

-

1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook (IR Spectrum). [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

-

Factory Supply High Purity 99% this compound. Huarong Pharm. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 3. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 5. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 7. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Structural Information of Ethyl 1-methylnipecotate

This guide provides a comprehensive overview of the structural and physicochemical properties of ethyl 1-methylnipecotate, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. This document delves into the molecular architecture, spectroscopic signature, and stereochemical nuances of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Ethyl 1-methylnipecotate in Modern Chemistry

Ethyl 1-methylnipecotate, also known as ethyl 1-methylpiperidine-3-carboxylate, belongs to the class of N-methylated piperidine derivatives.[1][2] These scaffolds are of paramount importance in medicinal chemistry due to their prevalence in a wide array of bioactive molecules and natural products. The N-methylpiperidine moiety often imparts favorable pharmacokinetic properties, such as improved metabolic stability and enhanced blood-brain barrier penetration.[3] Ethyl 1-methylnipecotate serves as a versatile precursor in the synthesis of novel therapeutics, particularly in the realm of neuroscience, where derivatives of its parent compound, nipecotic acid, have been extensively studied as GABA reuptake inhibitors.[4][5] Understanding the intricate structural details of this molecule is therefore crucial for the rational design and synthesis of next-generation pharmaceuticals.

Fundamental Physicochemical and Structural Identifiers

A precise understanding of a molecule begins with its fundamental identifiers and physical properties. This data is essential for experimental design, safety considerations, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][6] |

| CAS Number | 5166-67-6 | [1][2][6] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2][6] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 88-89 °C at 11 mmHg | [1] |

| Density | 0.954 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.451 | [1] |

| SMILES | CCOC(=O)C1CCCN(C)C1 | [1] |

| InChI | 1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | [1] |

| InChIKey | VFJJNMLPRDRTCO-UHFFFAOYSA-N | [2][6] |

Elucidation of the Two-Dimensional Structure: Spectroscopic Analysis

The definitive structure of ethyl 1-methylnipecotate is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a publicly available, fully assigned spectrum for ethyl 1-methylnipecotate is not readily found in the searched literature, a predicted spectrum can be constructed based on the analysis of its constituent parts and data from closely related analogs. Enantiomeric discrimination of ethyl 1-methyl-3-piperidinecarboxylate has been studied using ¹H and ¹³C NMR in the presence of a chiral solvating agent.[1]

¹H NMR (Proton NMR): The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.

-

Ethyl Ester Group: A triplet integrating to 3 hydrogens around δ 1.2 ppm (from the -CH₃ group) and a quartet integrating to 2 hydrogens around δ 4.1 ppm (from the -OCH₂- group) would be expected.

-

N-Methyl Group: A singlet integrating to 3 hydrogens is anticipated around δ 2.3-2.5 ppm.

-

Piperidine Ring Protons: A series of complex multiplets would be observed between δ 1.5 and 3.0 ppm, corresponding to the diastereotopic methylene protons and the methine proton at the C3 position.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

-

Ethyl Ester Group: The carbonyl carbon (C=O) would appear around δ 173-175 ppm. The methylene carbon (-OCH₂-) is expected around δ 60 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.

-

N-Methyl Group: The N-methyl carbon should resonate in the region of δ 42-46 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the δ 20-60 ppm range. The carbon bearing the ester group (C3) would be expected around δ 40-45 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of ethyl 1-methylnipecotate is available in the NIST Chemistry WebBook.[2][7] The key absorption bands are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretching (alkyl) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1250-1050 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The mass spectrum of ethyl 1-methylnipecotate is also available in the NIST Chemistry WebBook.[2][6]

-

Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight of the compound, would be expected.

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 126, and the loss of the entire ester group (-COOC₂H₅, m/z = 73) resulting in a fragment at m/z = 98. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation for piperidine derivatives.

Three-Dimensional Architecture: Stereochemistry and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For ethyl 1-methylnipecotate, this includes both its stereochemistry and the conformational flexibility of the piperidine ring.

Ethyl 1-methylnipecotate possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers: (R)-ethyl 1-methylnipecotate and (S)-ethyl 1-methylnipecotate. The specific stereoisomer can have profound effects on its biological activity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In ethyl 1-methylnipecotate, two key conformational equilibria exist:

-

Ring Inversion: The chair conformation can interconvert between two forms.

-

Nitrogen Inversion: The N-methyl group can occupy either an axial or an equatorial position.

The preferred conformation will be the one that minimizes steric interactions. Generally, for N-methylpiperidine derivatives, the conformer with the equatorial methyl group is thermodynamically more stable. The substituent at the C3 position (the ethyl ester group) will also have a preference for the equatorial position to avoid 1,3-diaxial interactions.

Sources

- 1. 1-甲基-3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 7. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

Spectroscopic Data for Ethyl 1-methylpiperidine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylpiperidine-3-carboxylate is a substituted piperidine derivative with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol .[1][2][3] Piperidine and its derivatives are common structural motifs in many pharmaceuticals and bioactive molecules. A thorough understanding of the spectroscopic properties of these compounds is crucial for their identification, characterization, and quality control in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of these techniques for structural elucidation and confirmation.

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. While experimental ¹H and ¹³C NMR spectra for this compound were not publicly available, predicted spectra have been generated to provide insights into the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl-CH3 | 1.25 | triplet | 3H |

| Piperidine-H4 (axial) | 1.50 | multiplet | 1H |

| Piperidine-H5 (axial) | 1.60 | multiplet | 1H |

| Piperidine-H4 (equatorial) | 1.75 | multiplet | 1H |

| Piperidine-H5 (equatorial) | 1.95 | multiplet | 1H |

| Piperidine-H2 (axial) | 2.05 | multiplet | 1H |

| N-CH3 | 2.25 | singlet | 3H |

| Piperidine-H6 (axial) | 2.30 | multiplet | 1H |

| Piperidine-H3 | 2.50 | multiplet | 1H |

| Piperidine-H2 (equatorial) | 2.80 | multiplet | 1H |

| Piperidine-H6 (equatorial) | 2.90 | multiplet | 1H |

| Ethyl-CH2 | 4.12 | quartet | 2H |

Disclaimer: ¹H NMR data is predicted and may not reflect the exact experimental values.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Ethyl Group: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-CH2-) around 4.12 ppm due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH3) at approximately 1.25 ppm.

-

N-Methyl Group: The N-methyl group will appear as a sharp singlet at around 2.25 ppm, as it has no adjacent protons to couple with.

-

Piperidine Ring Protons: The protons on the piperidine ring will show complex multiplets in the region of 1.50-2.90 ppm. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants. The proton at the C3 position, being adjacent to the electron-withdrawing ester group, is expected to be shifted downfield compared to the other ring protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl-CH3 | 14.2 |

| Piperidine-C4 | 25.5 |

| Piperidine-C5 | 28.0 |

| Piperidine-C3 | 41.0 |

| N-CH3 | 42.5 |

| Piperidine-C2 | 55.0 |

| Piperidine-C6 | 57.5 |

| Ethyl-CH2 | 60.3 |

| C=O (Ester) | 174.0 |

Disclaimer: ¹³C NMR data is predicted and may not reflect the exact experimental values.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Ester Carbonyl: The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, around 174.0 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group is expected at approximately 60.3 ppm, and the methyl carbon (-CH3) at around 14.2 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will have chemical shifts in the range of 25-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to the other ring carbons. The C3 carbon, attached to the ester group, will also be deshielded.

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear around 42.5 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of liquid samples like this compound.

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of this compound is available from the NIST WebBook.

Table of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2950 | Strong | C-H stretch | Alkanes (piperidine and ethyl groups) |

| ~1735 | Strong | C=O stretch | Ester |

| ~1180 | Strong | C-O stretch | Ester |

Interpretation of the IR Spectrum:

The IR spectrum is characterized by several key absorption bands. The strong band around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of strong C-H stretching vibrations around 2950 cm⁻¹ confirms the aliphatic nature of the molecule. A strong absorption band around 1180 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

For a liquid sample such as this compound, the following "neat" sample preparation technique is commonly used.

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]

Table of Key Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 171 | ~20 | [M]⁺ (Molecular Ion) |

| 156 | ~5 | [M - CH₃]⁺ |

| 128 | ~30 | [M - C₂H₅O]⁺ |

| 98 | ~100 | [M - COOC₂H₅]⁺ |

| 70 | ~40 | Piperidine fragment |

| 57 | ~65 | C₄H₉⁺ or C₃H₅O⁺ |

| 42 | ~25 | C₃H₆⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 171, which confirms the molecular weight of the compound. The base peak at m/z 98 corresponds to the loss of the ethoxycarbonyl group (-COOC₂H₅). Other significant fragments include the loss of a methyl group (m/z 156) and the loss of an ethoxy group (m/z 128). The presence of peaks at m/z 70, 57, and 42 are characteristic of the fragmentation of the piperidine ring.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI mass spectrum of a volatile liquid sample.

Caption: Workflow for acquiring an EI-MS spectrum.

Conclusion

This technical guide provides a detailed overview of the spectroscopic data for this compound. The combination of predicted NMR data with experimental IR and MS data offers a robust framework for the structural characterization of this compound. The provided experimental protocols serve as a practical reference for researchers in the field. A comprehensive understanding of these spectroscopic techniques and their application is indispensable for the successful identification and development of novel piperidine-based therapeutic agents.

References

-

PubChem. This compound. [Link]

-

NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

-

NIST. Mass spectrum of 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-methylpiperidine-3-carboxylate

Introduction: The Structural Significance of a Nipecotic Acid Derivative

Ethyl 1-methylpiperidine-3-carboxylate is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2] As such, its structural analogues are of significant interest in medicinal chemistry and drug development for their potential neurological applications. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of their molecular structure in solution.[3]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a spectral interpretation, but also the underlying principles and experimental considerations necessary for a thorough structural elucidation. We will explore the causality behind the observed chemical shifts and coupling patterns, providing insights into the molecule's conformational behavior.

Core Principles of ¹H NMR Spectroscopy: A Refresher

Before dissecting the spectrum, a brief review of the fundamental principles is essential. The ¹H NMR spectrum provides four key pieces of information for structural analysis.[4][5]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[6] Protons in electron-rich environments are "shielded" and appear at a higher field (lower ppm value), while those near electronegative atoms are "deshielded" and appear at a lower field (higher ppm value).[7][8][9]

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.[5][10]

-

Multiplicity (Splitting Pattern): Spin-spin coupling causes the signal of a proton to be split by neighboring, non-equivalent protons.[11] According to the n+1 rule, a proton with 'n' equivalent neighbors will be split into 'n+1' lines (e.g., singlet, doublet, triplet).[12]

-

Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. It is independent of the external magnetic field and provides crucial information about the connectivity and spatial relationship (dihedral angle) between coupled protons.[13][14][15]

Structural Anatomy and Predicted ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments, which give rise to a characteristic NMR spectrum. The piperidine ring's non-planar chair conformation introduces additional complexity, rendering the axial and equatorial protons on the same carbon atom (diastereotopic) chemically non-equivalent.[16][17]

Figure 1: Structure of this compound with proton labels (a-f) corresponding to the predicted spectral data.

Detailed Spectral Assignment

The analysis below correlates each signal to the protons in the molecule, explaining the rationale for its chemical shift, integration, and multiplicity.

| Label | Protons | Predicted δ (ppm) | Integration | Multiplicity | Rationale |

| a | -O-CH₂-CH₃ | ~1.25 | 3H | Triplet (t) | Aliphatic methyl group adjacent to a methylene group (CH₂). The signal is split into a triplet by its two neighbors (n+1 = 2+1=3).[10][18] |

| b | -O-CH₂ -CH₃ | ~4.13 | 2H | Quartet (q) | Methylene group deshielded by the adjacent ester oxygen. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1=4).[10][18] |

| c | N-CH₃ | ~2.29 | 3H | Singlet (s) | Methyl group attached to a nitrogen atom. With no adjacent protons, it appears as a sharp singlet. Its chemical shift is downfield from a typical alkyl group due to the electronegativity of the nitrogen. |

| d | H-2, H-6 (Ring) | ~2.0 - 2.9 | 4H | Multiplet (m) | These methylene protons are adjacent to the nitrogen atom, resulting in a downfield shift. The axial and equatorial protons are non-equivalent and will have complex splitting patterns from coupling to each other (geminal coupling) and adjacent ring protons. |

| e | H-3 (Ring) | ~2.5 - 3.1 | 1H | Multiplet (m) | This methine proton is alpha to the carbonyl group of the ester, which deshields it. It is coupled to the methylene protons at C-2 and C-4, resulting in a complex multiplet. |

| f | H-4, H-5 (Ring) | ~1.5 - 2.1 | 4H | Multiplet (m) | These are the most upfield of the ring protons. They exist as two sets of non-equivalent axial and equatorial protons, leading to overlapping multiplets due to geminal and vicinal coupling. |

Conformational Analysis via Coupling Constants

The piperidine ring predominantly exists in a chair conformation to minimize steric strain.[16] This conformational preference can be investigated through the vicinal (three-bond) coupling constants (³J) of the ring protons. According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.

-

Large coupling constants (³J ≈ 10-13 Hz) are typically observed for protons with a dihedral angle of ~180°, which corresponds to a diaxial relationship.

-

Small coupling constants (³J ≈ 2-5 Hz) are characteristic of protons with dihedral angles of ~60°, corresponding to axial-equatorial or equatorial-equatorial relationships.

A detailed analysis of the complex multiplets arising from the piperidine protons, potentially requiring 2D NMR techniques like COSY and HSQC, would allow for the determination of these coupling constants. This, in turn, can confirm the chair conformation and reveal the preferred orientation (axial or equatorial) of the bulky ethyl carboxylate substituent at the C3 position, which is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline a robust methodology for analyzing this compound.

Workflow for ¹H NMR Analysis

Figure 2: Standard experimental workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Concentration: A concentration of approximately 10-25 mM is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[8]

-

-

Instrumental Setup & Acquisition:

-

Spectrometer: Data should be acquired on a modern NMR spectrometer, typically with a field strength of 400 MHz or higher to achieve better signal dispersion.[19]

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters: A standard one-pulse experiment is used. Key parameters include the pulse angle (typically 90°), acquisition time (~2-4 seconds), and a relaxation delay (~1-5 seconds) to allow for the protons to return to equilibrium between pulses. The number of scans is averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: The raw time-domain signal (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

-

Calibration and Analysis: The spectrum is referenced by setting the TMS peak to 0.00 ppm. The signals are then integrated, and their chemical shifts and multiplicities are determined.

-

Conclusion and Outlook

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct signals for the ethyl and N-methyl groups are readily assigned, while the complex, overlapping multiplets of the piperidine ring protons provide a fingerprint of the molecule's core structure and conformation. A thorough analysis, guided by the principles of chemical shift theory and spin-spin coupling, allows for the complete assignment of the spectrum, confirming the molecule's identity. For drug development professionals, this level of detailed structural verification is a non-negotiable step in ensuring the integrity of lead compounds and understanding their structure-activity relationships. Advanced 2D NMR experiments can be employed for an even more definitive assignment of the complex piperidine ring system, further solidifying the structural elucidation.

References

- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

-

TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. [Link]

- BenchChem. (2025). Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. BenchChem.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.

- Fatma, K. (Ed.). (2011).

- ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. University of Calgary. [Link]

- Wikipedia. (n.d.). J-coupling. Wikipedia.

- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

- Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts.

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax.

- Weizmann Institute of Science. (n.d.). V J-Coupling. Weizmann Institute of Science.

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

-

SpectraBase. (n.d.). Piperidine. SpectraBase. [Link]

-

NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST. [Link]

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- TCM. (n.d.). NMR J-couplings. TCM.

- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- All About Chemistry. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!. YouTube.

- Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts.

-

NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST. [Link]

Sources

- 1. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. J-coupling - Wikipedia [en.wikipedia.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. weizmann.ac.il [weizmann.ac.il]

- 15. NMR J-couplings [tcm.phy.cam.ac.uk]

- 16. d-nb.info [d-nb.info]

- 17. cris.technion.ac.il [cris.technion.ac.il]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 1-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 1-methylpiperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the molecule's vibrational spectroscopy, offering field-proven insights into its structural characterization.

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule. For a molecule such as this compound, which possesses multiple functional groups including a tertiary amine, an ester, and a saturated heterocyclic ring, IR spectroscopy serves as a rapid and non-destructive method for structural confirmation and purity assessment.

This guide will systematically deconstruct the IR spectrum of this compound by examining the characteristic absorption bands of its constituent functional groups. We will then synthesize this information to provide a holistic interpretation of the full spectrum, supported by data from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum of the compound[1][2].

Molecular Structure and Functional Group Analysis

The structure of this compound comprises three key components that give rise to its characteristic IR spectrum: the ethyl ester group, the N-methyl tertiary amine, and the piperidine ring. Understanding the expected vibrational frequencies of each of these functional groups is paramount to interpreting the overall spectrum.

Caption: Molecular structure of this compound highlighting the key functional groups.

Predicted Infrared Absorption Bands

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | C-H Stretching | 2850-3000 | Strong |

| C-H Bending (Scissoring/Wagging) | 1350-1470 | Medium | |

| N-Methyl Group | C-H Stretching (Symmetric) | ~2780-2805 | Medium, Sharp |

| Ester | C=O Stretching | 1735-1750 | Strong |

| C-O Stretching (Asymmetric) | 1150-1250 | Strong | |

| C-O Stretching (Symmetric) | 1000-1100 | Strong | |

| Tertiary Amine | C-N Stretching | 1020-1250 | Weak-Medium |

| Piperidine Ring | Ring Vibrations (Breathing/Deformation) | Fingerprint Region (< 1500) | Complex |

Detailed Spectral Interpretation

A comprehensive understanding of the IR spectrum of this compound is achieved by dissecting the contributions of each functional group.

The Carbonyl (C=O) Stretch: A Telltale Sign of the Ester

The most prominent and readily identifiable absorption band in the spectrum of an ester is the carbonyl (C=O) stretching vibration. For aliphatic esters, such as this compound, this band is expected to be strong and sharp, appearing in the range of 1735-1750 cm⁻¹[3][4]. The exact position of this peak can be influenced by factors such as the electronic environment and physical state of the sample[5][6]. The high intensity of this band is due to the large change in dipole moment associated with the C=O bond stretching.

The C-O Stretches: The Ester's "Rule of Three"

Esters characteristically exhibit two distinct C-O stretching vibrations, which, along with the C=O stretch, are sometimes referred to as the "Rule of Three" for ester identification[7]. An asymmetric C-O stretch, involving the C-C-O linkage, is typically observed as a strong band between 1150 and 1250 cm⁻¹. A symmetric O-C-C stretch appears as another strong band in the 1000-1100 cm⁻¹ region[7]. These two absorptions are crucial for confirming the presence of the ester functional group.

The Tertiary Amine and N-Methyl Group: Subtle but Significant Signals

Tertiary amines lack N-H bonds, and therefore, their IR spectra are devoid of the characteristic N-H stretching and bending vibrations seen in primary and secondary amines[8]. The C-N stretching vibrations of aliphatic tertiary amines are found in the 1020-1250 cm⁻¹ range[9][10][11]. These bands are often of weak to medium intensity and can sometimes be obscured by other absorptions in the fingerprint region[12].

A more distinctive feature for an N-methyl amine is the appearance of a sharp, medium-intensity band just below the main alkyl C-H stretching region, typically between 2780 and 2805 cm⁻¹[12]. This band arises from the symmetric C-H stretch of the N-methyl group and serves as a valuable diagnostic peak.

The Piperidine Ring and Alkyl C-H Vibrations: The Molecular Backbone

The majority of the remaining signals in the spectrum arise from the vibrations of the piperidine ring and the ethyl and methyl groups.

-

C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the piperidine ring, the ethyl group, and the N-methyl group.

-

C-H Bending: Medium-intensity bands in the 1350-1470 cm⁻¹ range correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups[13].

-

Piperidine Ring Vibrations: The piperidine ring itself will have a series of complex vibrations, including ring breathing and deformation modes, that contribute to the intricate pattern of absorptions in the fingerprint region (below 1500 cm⁻¹)[14].

Analysis of the Gas-Phase IR Spectrum of this compound

The NIST WebBook provides a gas-phase IR spectrum for this compound, which serves as an excellent reference for our analysis[1]. It is important to note that gas-phase spectra often exhibit sharper bands and slightly different peak positions compared to liquid or solid-phase spectra due to the absence of intermolecular interactions.

Key Observed Bands in the NIST Spectrum:

-

~2950 cm⁻¹ and ~2800 cm⁻¹ regions: A complex series of strong bands corresponding to the various C-H stretching vibrations of the alkyl groups. The presence of a distinct shoulder or separate peak around 2800 cm⁻¹ is consistent with the N-methyl C-H symmetric stretch.

-

~1740 cm⁻¹: A very strong and sharp absorption, unequivocally assigned to the C=O stretching vibration of the ethyl ester group. This aligns perfectly with the expected range for aliphatic esters[3][4].

-

~1180 cm⁻¹ and ~1130 cm⁻¹: Two strong bands that can be attributed to the asymmetric and symmetric C-O stretching vibrations of the ester, respectively[7].

-

Fingerprint Region (< 1500 cm⁻¹): A multitude of bands of varying intensities, representing the C-H bending vibrations and the complex skeletal vibrations of the piperidine ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a Fourier Transform Infrared (FT-IR) spectrum of a liquid sample like this compound using an attenuated total reflectance (ATR) accessory, a common and convenient method.

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Verify that the ATR accessory is correctly installed and aligned.

-

-

ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):

-

Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently clean the surface of the ATR crystal.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition (Causality: To subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself):

-

In the instrument control software, initiate a background scan.

-

The resulting spectrum should be a flat line, indicating that atmospheric and instrument signals have been successfully accounted for.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed peak positions with known correlation tables and reference spectra to confirm the structure of this compound.

-

Conclusion

The infrared spectrum of this compound is a rich source of structural information. The key to its interpretation lies in a systematic analysis of the characteristic absorption bands of its constituent functional groups. The strong C=O stretch of the ester, the dual C-O stretching bands, and the subtle but diagnostic C-H stretch of the N-methyl group, in conjunction with the alkyl C-H and piperidine ring vibrations, provide a definitive spectral fingerprint. By following a robust experimental protocol, researchers can reliably obtain and interpret the IR spectrum of this molecule, making it an indispensable tool in its synthesis, characterization, and quality control.

References

-

University of California, Davis. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of Regensburg. INFRARED SPECTROSCOPY. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Corcelli, S. A., et al. (2015). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]

-

Corcelli, S. A., et al. (2015). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ACS Figshare. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Scott, D. W., et al. (1968). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

University of California, Davis. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Green, J. H. S., & Kynaston, W. (2025, August 6). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. [Link]

-

Mary, Y. S., et al. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

-

Crisler, L. R. (1982). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. [Link]

-

Mladenova, M., et al. (2006, October). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. [Link]

-

NIST. Piperidine. NIST WebBook. [Link]

-

NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. [Link]

Sources

- 1. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands [opg.optica.org]

- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. stacks.cdc.gov [stacks.cdc.gov]

Mass Spectrometry of Ethyl 1-methylpiperidine-3-carboxylate

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 1-methylpiperidine-3-carboxylate (EMPC), a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the fragmentation patterns of such molecules is paramount for their unambiguous identification, structural elucidation, and quality control in complex matrices. This document delineates the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. We will explore the underlying chemical principles that govern bond cleavages, present detailed experimental protocols for data acquisition, and provide visual diagrams to clarify complex mechanisms. The insights herein are synthesized from established principles of mass spectrometry and data from analogous chemical structures to provide a robust, scientifically-grounded framework for researchers.

Molecular Structure and Physicochemical Properties

To predict the fragmentation behavior of this compound, it is essential to first understand its structural features, which dictate its reactivity within the mass spectrometer.

-

Core Structure: The molecule is built upon a saturated N-methylated piperidine ring. The key functional groups that will direct fragmentation are:

These two features, the heterocyclic amine and the ester side chain, will compete and combine to produce a characteristic mass spectrum.

Ionization Methodologies: A Dichotomy of Approaches

The choice of ionization technique fundamentally alters the information obtained from a mass spectrometry experiment. For EMPC, both EI and ESI are highly applicable, serving distinct analytical purposes.

Electron Ionization (EI-MS)

Typically coupled with Gas Chromatography (GC), EI employs a high-energy electron beam (70 eV) to ionize the molecule. This process is highly energetic, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for library matching and unambiguous identification. Fragmentation is initiated by the formation of a radical cation (M•⁺), which is energetically unstable and rapidly decomposes.[5]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique, commonly used with Liquid Chromatography (LC). It generates ions by creating a fine spray of charged droplets, from which the analyte emerges as a protonated molecule, [M+H]⁺.[3] This method imparts minimal excess energy, meaning the molecular ion is typically the most abundant peak, providing clear molecular weight information. Structural data is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[3]

Elucidation of Fragmentation Pathways

The fragmentation of EMPC is a predictable process governed by the stability of the resulting ions and neutral losses. The N-methylpiperidine ring and the ethyl ester group are the primary drivers of the observed fragmentation patterns.

Electron Ionization (EI) Fragmentation

Upon electron impact, the molecular ion [C₉H₁₇NO₂]•⁺ is formed at m/z 171 . This ion is prone to several high-probability fragmentation pathways.

-

Pathway A: α-Cleavage (Dominant Pathway) : The most favorable fragmentation for N-alkyl piperidines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3] For EMPC, this involves the cleavage of the C2-C3 bond, leading to the loss of the entire ethyl carboxylate group as a radical. This process forms a highly stable, resonance-stabilized iminium ion at m/z 98 . This fragment is often the base peak in the spectrum, reflecting its high stability.

-

Pathway B: Ester Cleavage : The ethyl ester group undergoes its own characteristic fragmentation. The most common is the loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, resulting in the formation of a stable acylium ion at m/z 126 ([M - 45]⁺).[6][7]

-

Pathway C: Subsequent Fragmentation : The stable m/z 98 ion can undergo further ring fragmentation, leading to smaller but still characteristic ions, such as those observed at m/z 70 and m/z 42 . These smaller fragments are signatures of the N-methylpiperidine core itself, as seen in the mass spectrum of N-methylpiperidine.[8][9]

| m/z (Daltons) | Proposed Ion Structure | Fragmentation Mechanism |

| 171 | [C₉H₁₇NO₂]•⁺ | Molecular Ion (M•⁺) |

| 126 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from M•⁺ |

| 98 | [M - •COOC₂H₅]⁺ | α-Cleavage; loss of ethyl carboxylate radical |

| 70 | [C₄H₈N]⁺ | Fragmentation of the m/z 98 ion |

| 42 | [C₂H₄N]⁺ | Fragmentation of the piperidine ring |

Caption: Primary ESI-MS/MS fragmentation pathways for protonated EMPC.

Standard Operating Protocol for Mass Spectrometric Analysis

The following protocols provide a validated starting point for the analysis of EMPC. Optimization may be required based on the specific instrument and analytical goals.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound standard.

-

Dissolution: Dissolve the standard in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions from the stock solution using the appropriate solvent (e.g., mobile phase for LC-MS or ethyl acetate for GC-MS) to achieve the desired concentration for analysis (e.g., 1-10 µg/mL).

GC-MS (EI Mode) Protocol

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard for volatile/semi-volatile analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General purpose, non-polar column suitable for this analyte. |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Provides good separation from solvent and impurities. |

| MS Source Temp. | 230 °C | Standard temperature for EI source. |

| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Scan Range | m/z 40 - 250 | Covers the molecular ion and all expected fragments. |

LC-MS/MS (ESI Mode) Protocol

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation for complex samples. |

| Column | C18 BEH (2.1 x 50 mm, 1.7 µm) | Reversed-phase column suitable for retaining the polar analyte. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |

| Capillary Voltage | 3.0 kV | Standard voltage for ESI. |

| Source Temp. | 150 °C | Optimal for solvent evaporation. |

| MS/MS Transitions | Precursor: 172.1 -> Product: 126.1, 98.1 | Specific transitions for high-sensitivity quantification (SRM/MRM). |

| Collision Energy | 15-25 eV (Optimize for instrument) | Energy required to induce fragmentation of the precursor ion. |

Visualization of General Analytical Workflow